2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole rings. One common method involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(isoxazol-5-yl)phenol: Shares the isoxazole ring but differs in other structural elements.
(3-(4-chlorophenyl)isoxazol-5-yl)methanol: Another isoxazole derivative with different functional groups.
Uniqueness
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its combination of the isoxazole and oxadiazole rings, along with the chlorophenylthio group. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3S/c14-8-1-3-9(4-2-8)22-7-11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFVSWFVHKEJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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